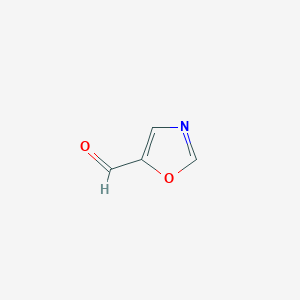

OXAZOLE-5-CARBALDEHYDE

Beschreibung

Eigenschaften

IUPAC Name |

1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c6-2-4-1-5-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFJBRZKRZUDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473949 | |

| Record name | 5-OXAZOLECARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118994-86-8 | |

| Record name | 5-Oxazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118994-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-OXAZOLECARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

The process involves a base-induced cycloaddition between TosMICs and carbonyl compounds. Deprotonation of TosMIC generates a nucleophilic isocyanide, which attacks the carbonyl carbon of aldehydes or ketones. Subsequent cyclization and elimination of toluenesulfinate yield the oxazole ring. For oxazole-5-carbaldehyde synthesis, aryl aldehydes are preferred substrates, as their carbonyl groups directly contribute to the aldehyde moiety at the 5-position.

Substrate Scope and Yields

| Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde derivatives | K₂CO₃, DMF, 80°C | 60–85 | |

| Heteroaromatic aldehydes | DBU, MeOH, rt | 45–70 | |

| Aliphatic aldehydes | NaH, THF, 0°C | 30–50 |

Key Advantages :

-

Broad compatibility with aromatic and heteroaromatic aldehydes.

-

No requirement for transition-metal catalysts.

-

Scalable under mild conditions.

Limitations :

-

Aliphatic aldehydes exhibit lower yields due to competing side reactions.

-

TosMICs require careful handling due to moisture sensitivity.

Visible-Light-Mediated Photocatalytic Synthesis

Recent advancements in photoredox catalysis have enabled efficient access to oxazole-5-carbaldehydes under ambient conditions. A landmark study demonstrated the use of benzeneseleninic acid and eosin Y as a photocatalytic system for oxidative cyclization of N-propargyl amides.

Reaction Conditions

-

Catalyst : Eosin Y (2 mol%).

-

Oxidant : Benzeneseleninic acid (1.2 equiv).

-

Solvent : Acetonitrile, room temperature.

-

Light Source : White LEDs (450–700 nm).

-

Reaction Time : 1 hour.

Scope and Efficiency

| N-Propargyl Amide Substituent | Yield (%) |

|---|---|

| 4-Methoxyphenyl | 90 |

| 3-Nitrophenyl | 75 |

| 2-Thienyl | 65 |

| Naphthyl | 55 |

Mechanistic Insights :

-

Photoexcitation of eosin Y generates a triplet state, abstracting a hydrogen atom from benzeneseleninic acid to form a selenyl radical.

-

The selenyl radical promotes cyclization of the N-propargyl amide, forming the oxazole ring.

-

Oxidation of the intermediate releases the aldehyde group, with diphenyl diselenide as a recoverable byproduct.

Advantages :

-

Rapid reaction times (1 hour).

-

No need for metal catalysts or high temperatures.

-

Sustainable due to reagent recyclability.

Condensation and Cyclization Approaches

Traditional condensation strategies remain relevant for synthesizing substituted oxazole-5-carbaldehydes, particularly in industrial settings. A patented route to 4-iodo-3-methylisthis compound illustrates this approach, adaptable to the parent compound through modification.

Stepwise Synthesis

-

Condensation : Acetone oxime reacts with 2,2-diethoxy ethyl acetate in tetrahydrofuran (THF) under butyllithium-mediated conditions to form a dihydroisoxazole intermediate (78% yield).

-

Acylation : Methanesulfonyl chloride induces aromatization, yielding the oxazole core.

-

Functionalization : Iodosuccinimide in acetonitrile introduces the aldehyde group via iodination and subsequent hydrolysis.

Generalizability :

-

The aldehyde group is introduced through diethoxy methyl protection, followed by acidic deprotection.

-

Substituting iodination with alternative oxidation steps could yield the unsubstituted this compound.

Industrial Considerations :

-

Compatible with large-scale production due to straightforward purification.

-

Cost-effective reagents enhance economic viability.

Comparative Analysis of Methods

| Parameter | Van Leusen Synthesis | Photocatalytic Method | Condensation Approach |

|---|---|---|---|

| Reaction Time | 6–12 hours | 1 hour | 8–24 hours |

| Yield Range | 30–85% | 30–90% | 60–78% |

| Catalyst Required | Base | Eosin Y | Butyllithium |

| Scalability | High | Moderate | High |

| Environmental Impact | Moderate | Low | Moderate |

Synthetic Recommendations :

-

Medicinal Chemistry : Photocatalytic method preferred for rapid, diverse library synthesis.

-

Industrial Applications : Condensation routes offer reliability for bulk production.

-

Academic Research : Van Leusen synthesis provides versatility for mechanistic studies.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxazolecarboxaldehyde participates in a variety of chemical reactions, demonstrating its versatile reactivity. Some of the key reactions include:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

Oxidation: 5-Oxazolecarboxylic acid.

Reduction: 5-Oxazolecarbinol.

Substitution: Various substituted oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

Oxazole-5-carbaldehyde, also known as 5-oxazolecarboxaldehyde, is a heterocyclic compound characterized by its oxazole ring and aldehyde functional group. Its molecular formula is C4H3NO2, and it has garnered significant attention in various scientific fields due to its versatility as a building block in organic synthesis, particularly in medicinal chemistry, agrochemicals, and materials science.

Chemistry

This compound serves as an essential intermediate in the synthesis of diverse heterocyclic compounds. It is utilized in various chemical reactions, including:

- Building Block for Synthesis : It acts as a precursor for synthesizing more complex molecules, such as pharmaceuticals and agrochemicals.

- Reactivity : The aldehyde group allows for oxidation to form carboxylic acids or reduction to yield alcohols. Additionally, substitution reactions can occur at the oxazole ring.

Medicinal Chemistry

The compound plays a crucial role in drug discovery and development:

- Pharmaceuticals : Oxazole-based derivatives are being explored for their potential therapeutic effects against various diseases, including cancer, bacterial infections, and inflammation. The oxazole ring's ability to interact with biological targets enhances its medicinal utility .

- Case Studies : Recent studies have identified oxazole derivatives with promising anticancer properties. For instance, compounds derived from this compound have shown effectiveness in inhibiting tumor growth in preclinical models .

Biological Research

In biological contexts, this compound is employed to study enzyme mechanisms and protein-ligand interactions:

- Enzyme Inhibition : The compound's ability to form covalent bonds with nucleophilic sites on proteins allows it to modulate enzyme activity. This characteristic is valuable for investigating biochemical pathways.

- Protein Interactions : Research has indicated that oxazole derivatives can influence receptor binding and signaling pathways, making them candidates for further exploration in pharmacology .

Agrochemicals

The compound is also significant in the agrochemical industry:

- Pesticides and Herbicides : Oxazole derivatives are being developed for use as active ingredients in crop protection products due to their effectiveness against pests and diseases.

- Synthesis of Agrochemicals : The versatility of this compound allows for the creation of novel agrochemical agents that can enhance agricultural productivity while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of 5-Oxazolecarboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Oxazole-4-carbaldehyde and Oxazole-2-carbaldehyde

The position of the aldehyde group on the oxazole ring significantly impacts electronic properties and reactivity:

Key Findings :

- Electronic Effects : The 5th position in oxazole derivatives allows better resonance stabilization of the aldehyde group compared to positions 2 or 4, reducing electrophilicity .

- Synthetic Utility : Oxazole-4-carbaldehyde is commercially available (purity up to 99%) and priced at $10–15/kg, indicating industrial relevance .

Imidazo-Thiazole Carbaldehyde Derivatives

Key Findings :

- Structural Complexity : Imidazo-thiazole derivatives incorporate fused rings and diverse substituents, enhancing their bioactivity compared to simple oxazole aldehydes .

- Pharmacological Potential: The dichlorophenyl and benzylsulfanyl groups in these derivatives suggest tailored interactions with biological targets .

Ethyl Oxazole-5-carboxylate: A Key Precursor

Ethyl Oxazole-5-carboxylate (CAS: 118994-89-1) serves as a precursor to this compound. Key comparisons include:

Key Findings :

Biologische Aktivität

Oxazole-5-carbaldehyde, a member of the oxazole family, is a five-membered heterocyclic compound characterized by the presence of nitrogen and oxygen atoms in its ring structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure:

The chemical structure of this compound includes an aldehyde functional group attached to the oxazole ring. This unique structure allows it to participate in various chemical reactions, enhancing its potential as a bioactive compound.

Reactivity:

this compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols. Additionally, substitution reactions can occur at the nitrogen and carbon positions of the oxazole ring, which may influence its biological activity .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied. Below are some key findings:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of oxazole derivatives against various bacterial and fungal strains. For instance, compounds derived from this compound have shown significant inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans.

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| 11 | 1.6 | C. albicans |

| 12 | 0.8 | C. tropicalis |

| 13 | 3.2 | E. coli |

| 14 | 1.6 | S. aureus |

These results indicate that certain derivatives exhibit potent antimicrobial properties, making them potential candidates for therapeutic applications .

Anticancer Activity

Research has indicated that this compound derivatives possess anticancer properties. A study evaluated several compounds for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

| Compound | Inhibition (%) | Cell Line |

|---|---|---|

| SCM9 | 78 | A-549 (lung cancer) |

| SCM5 | 65 | Jurkat (T-cell) |

The mechanism of action appears to involve modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Activity

Oxazole derivatives have also been investigated for their anti-inflammatory effects. Compounds derived from this compound showed reduced production of pro-inflammatory cytokines such as TNF-α in human peripheral blood lymphocytes.

| Compound | TNF-α Suppression (%) |

|---|---|

| SCM9 | 45 |

| SCM5 | 30 |

This suggests that these compounds may be useful in treating inflammatory diseases .

Case Studies

-

Antitubercular Activity:

A series of oxazole-containing compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Notably, one hybrid compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µM, indicating strong antitubercular potential . -

Immunomodulatory Effects:

In a study focusing on immunomodulatory activities, certain oxazole derivatives were found to significantly inhibit lymphocyte proliferation induced by phytohemagglutinin A and lipopolysaccharide, suggesting potential applications in autoimmune disorders .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing Oxazole-5-carbaldehyde, and how should data interpretation be validated?

Answer:

Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For NMR, solvent selection (e.g., deuterated DMSO or CDCl₃) and integration ratios are critical for confirming aldehyde proton signals (~9-10 ppm) and oxazole ring protons. IR should confirm the aldehyde carbonyl stretch (~1700 cm⁻¹) and oxazole C=N/C-O vibrations. Cross-validation with high-resolution MS ensures molecular ion consistency. To avoid misinterpretation, compare data with structurally similar oxazole derivatives and reference spectral databases. Experimental protocols must detail instrument parameters (e.g., NMR field strength, MS ionization mode) for reproducibility .

Advanced: How can computational models (e.g., DFT) be integrated with experimental data to predict this compound’s reactivity in novel reactions?

Answer:

Density Functional Theory (DFT) calculations can model electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, the aldehyde group’s electrophilicity can be quantified via Fukui indices. Validate predictions by synthesizing derivatives (e.g., Schiff bases) and comparing experimental reaction rates with computed activation energies. Use software like Gaussian or ORCA with solvent models (e.g., PCM) to approximate reaction conditions. Discrepancies between theory and experiment may arise from solvent effects or transition-state approximations, requiring iterative refinement of computational parameters .

Basic: What parameters are critical for optimizing the synthesis of this compound to maximize yield and purity?

Answer:

Key parameters include:

- Reagent stoichiometry : Excess aldehyde precursors may lead to side products (e.g., dimerization).

- Temperature control : Oxazole ring formation often requires precise thermal conditions (e.g., 80-100°C for cyclocondensation).

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts can enhance regioselectivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) removes impurities. Document all steps rigorously, including reaction monitoring (TLC/Rf values) and yield calculations, per journal guidelines for experimental reproducibility .

Advanced: What methodologies address contradictions in reported biological activities of this compound derivatives across studies?

Answer:

Contradictions may stem from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines from the Cochrane Handbook for systematic reviews .

- Structural ambiguity : Confirm derivative structures via X-ray crystallography or 2D NMR before activity testing.

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent polarity or concentration ranges. For example, conflicting antimicrobial results could be resolved by comparing minimum inhibitory concentrations (MICs) under consistent pH conditions .

Basic: How should stability and storage conditions for this compound be determined to prevent degradation?

Answer:

Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC or NMR over 1-3 months. The aldehyde group is prone to oxidation; thus, storage under inert gas (N₂/Ar) in amber vials at −20°C is recommended. Include stability data in supplementary materials, noting any decomposition products (e.g., carboxylic acid derivatives) .

Advanced: What strategies validate the mechanistic role of this compound in catalytic cycles (e.g., organocatalysis)?

Answer:

Use kinetic isotope effects (KIEs) to identify rate-determining steps. For example, deuterium labeling at the aldehyde position can reveal proton-transfer mechanisms. In situ IR or Raman spectroscopy tracks intermediate formation during catalysis. Pair with computational studies to map free-energy landscapes. Contrast results with control experiments (e.g., substituting aldehyde with methyl ester) to confirm catalytic necessity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Refer to Safety Data Sheets (SDS) for hazard classifications (e.g., H302: harmful if swallowed). Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store separately from strong oxidizers or amines to avoid exothermic reactions. Document first-aid measures and disposal procedures in compliance with institutional guidelines .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting specific enzymes?

Answer:

Systematically vary substituents (e.g., electron-withdrawing groups at C-2) and assay inhibition constants (Kᵢ) against target enzymes (e.g., kinases). Use molecular docking (AutoDock Vina) to predict binding modes, followed by site-directed mutagenesis to validate key residue interactions. Address outliers (e.g., poor correlation between docking scores and Kᵢ) by assessing solvent-accessible surface area (SASA) or entropic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.